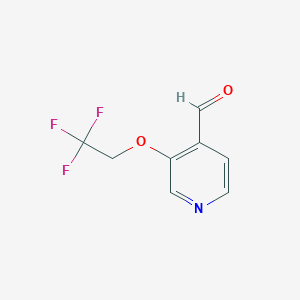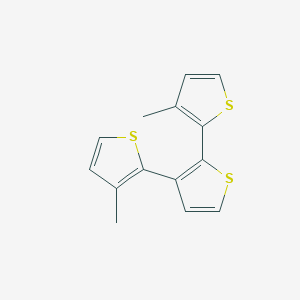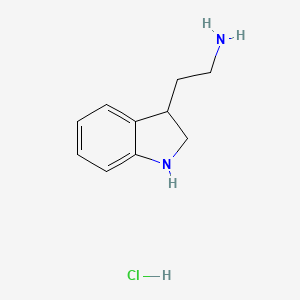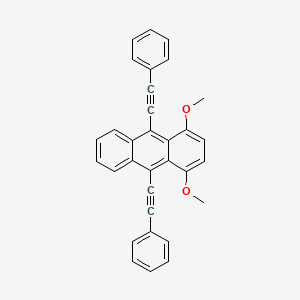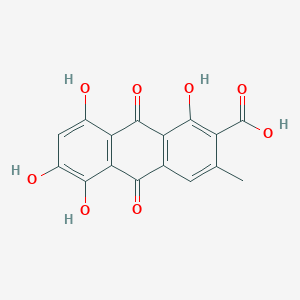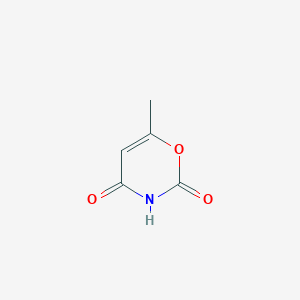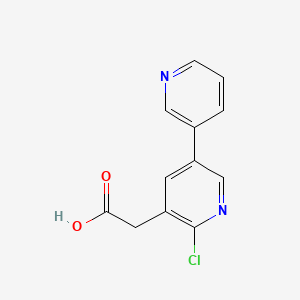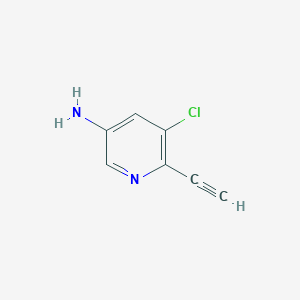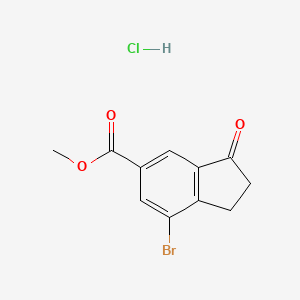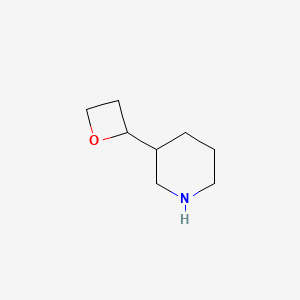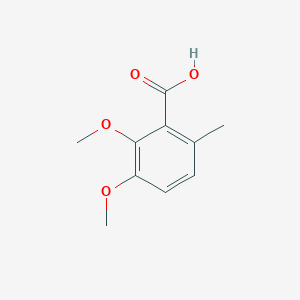
2,3-Dimethoxy-6-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-6-methylbenzoic acid: is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6-methylbenzoic acid typically involves the methoxylation of a suitable precursor, such as 2,3-dimethoxytoluene. One common method includes the oxidation of 2,3-dimethoxytoluene using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction proceeds as follows:
[ \text{2,3-Dimethoxytoluene} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethoxy-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: 2,3-Dimethoxy-6-methylbenzoic acid is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its methoxy and methyl groups make it a versatile building block for complex molecule synthesis .
Biology and Medicine: The compound has shown potential in biological studies due to its antioxidant and antibacterial properties. It is used in the development of new drugs and therapeutic agents targeting oxidative stress and bacterial infections .
Industry: In the industrial sector, this compound is utilized in the production of dyes, polymers, and other specialty chemicals. Its unique chemical structure allows for the creation of materials with specific properties and functions .
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-6-methylbenzoic acid in biological systems involves its interaction with cellular components, leading to antioxidant and antibacterial effects. The methoxy groups contribute to its ability to scavenge free radicals, thereby reducing oxidative stress. Additionally, the compound can disrupt bacterial cell walls, leading to antibacterial activity .
Comparaison Avec Des Composés Similaires
- 2,4-Dimethoxy-6-methylbenzoic acid
- 2,3,4,5-Tetramethoxy-6-methylbenzoic acid
- 2,3-Dimethoxybenzoic acid
Comparison: 2,3-Dimethoxy-6-methylbenzoic acid is unique due to the specific positioning of its methoxy and methyl groups, which influence its reactivity and biological activity. Compared to 2,4-Dimethoxy-6-methylbenzoic acid, the 2,3-dimethoxy configuration provides different steric and electronic effects, leading to variations in chemical behavior and applications .
Propriétés
Numéro CAS |
5653-57-6 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2,3-dimethoxy-6-methylbenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6-4-5-7(13-2)9(14-3)8(6)10(11)12/h4-5H,1-3H3,(H,11,12) |
Clé InChI |
SHLREVJOFPNLPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)

